molecular formula C19H20N4S B15088363 4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-15-4

4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15088363
CAS No.: 478256-15-4
M. Wt: 336.5 g/mol
InChI Key: FTYRXHHTLGOXDR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-isopropylbenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitro compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group might yield disulfides, while reduction of the imine group would produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Isopropylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

478256-15-4

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4S/c1-13(2)16-9-7-15(8-10-16)12-20-23-18(21-22-19(23)24)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,22,24)/b20-12+

InChI Key

FTYRXHHTLGOXDR-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.